4-(Benzoyloxy)phenyl benzoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

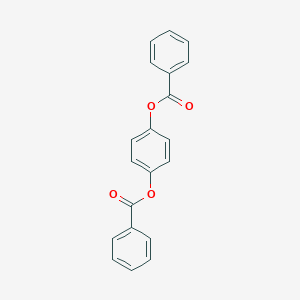

4-(Benzoyloxy)phenyl benzoate is an organic compound with the molecular formula C20H14O4. It is a derivative of phenyl benzoate, where the phenyl group is substituted with a benzoyloxy group. This compound is known for its unique chemical properties and is used in various scientific research applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Benzoyloxy)phenyl benzoate typically involves the esterification of 4-hydroxybenzoic acid with benzoyl chloride in the presence of a base such as pyridine. The reaction proceeds as follows:

Esterification Reaction:

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions ensures consistent product quality.

Análisis De Reacciones Químicas

Types of Reactions

4-(Benzoyloxy)phenyl benzoate undergoes various chemical reactions, including:

-

Oxidation

Reagents: Potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Conditions: Acidic or basic medium.

Products: Benzoic acid derivatives.

-

Reduction

Reagents: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Conditions: Anhydrous conditions.

Products: Alcohol derivatives.

-

Substitution

Reagents: Halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols).

Conditions: Varies depending on the reagent.

Products: Substituted phenyl benzoate derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Sodium borohydride in anhydrous ethanol.

Substitution: Bromine in carbon tetrachloride.

Major Products

Oxidation: Benzoic acid.

Reduction: Benzyl alcohol.

Substitution: Halogenated phenyl benzoate derivatives.

Aplicaciones Científicas De Investigación

Chemistry

- Liquid Crystalline Materials : 4-(Benzoyloxy)phenyl benzoate serves as a precursor in synthesizing liquid crystalline compounds, which are essential for display technologies .

- Esterification Studies : The compound is utilized in studying esterification and substitution reactions, providing insights into reaction mechanisms and kinetics.

Biology

- Enzyme-Catalyzed Hydrolysis : It acts as a model compound for studying the hydrolysis processes catalyzed by esterases and lipases, aiding in understanding metabolic pathways of ester compounds.

- Cell Growth Inhibition : Research indicates that it may inhibit cell growth, making it a candidate for further investigation as a potential anticancer agent.

Medicine

- Drug Delivery Systems : Due to its ability to modulate cellular processes, it is being explored for developing innovative drug delivery systems that enhance the bioavailability of therapeutic agents.

- Anticancer Research : Studies have shown that derivatives of phenyl benzoates exhibit anticancer properties, suggesting that this compound may also have similar effects.

Industry

- Production of Liquid Crystalline Polymers : The compound plays a crucial role in producing specialty chemicals and polymers used in various industrial applications .

- Chemical Intermediates : It is utilized as an intermediate in synthesizing other valuable compounds, enhancing the efficiency of chemical manufacturing processes.

Case Study 1: Liquid Crystals

A study focused on synthesizing novel liquid crystalline materials demonstrated that modifications to the terminal groups of phenyl benzoates significantly affect their mesomorphic properties. The research highlighted how this compound could be tailored for specific applications in display technologies through systematic structural modifications .

Case Study 2: Anticancer Activity

In vitro studies have shown that this compound exhibits significant inhibition of cancer cell proliferation at certain concentrations. The mechanism involves the modulation of apoptosis pathways, indicating its potential as an anticancer therapeutic agent.

Mecanismo De Acción

The mechanism of action of 4-(Benzoyloxy)phenyl benzoate involves its interaction with cellular enzymes and receptors. The compound undergoes hydrolysis to release benzoic acid and phenol derivatives, which can then interact with various molecular targets. The pathways involved include:

-

Enzyme-Catalyzed Hydrolysis

Enzymes: Esterases and lipases.

Products: Benzoic acid and phenol derivatives.

-

Receptor Binding

Targets: Cellular receptors involved in signal transduction.

Effects: Modulation of cellular processes such as apoptosis and proliferation.

Comparación Con Compuestos Similares

4-(Benzoyloxy)phenyl benzoate can be compared with other similar compounds, such as:

-

Phenyl Benzoate

Similarity: Both are esters of benzoic acid.

-

4-Hydroxyphenyl Benzoate

Similarity: Both contain a phenyl benzoate core.

Difference: this compound has a benzoyloxy group, while 4-hydroxyphenyl benzoate has a hydroxyl group.

-

4-Methoxyphenyl Benzoate

Similarity: Both are substituted phenyl benzoates.

Difference: this compound has a benzoyloxy group, while 4-methoxyphenyl benzoate has a methoxy group.

The uniqueness of this compound lies in its benzoyloxy substitution, which imparts distinct chemical properties and enhances its potential for various applications.

Actividad Biológica

4-(Benzoyloxy)phenyl benzoate (BDBB) is a compound of significant interest in the fields of material science and pharmacology. Its unique structural characteristics allow it to function effectively as a liquid crystal and a potential anticancer agent. This article explores the biological activity of BDBB, focusing on its synthesis, applications, and research findings.

Chemical Structure and Synthesis

The chemical structure of this compound can be represented as follows:

The synthesis of BDBB involves several steps, typically starting from 4-hydroxybenzoic acid and benzoyl chloride in the presence of pyridine as a catalyst. The reaction proceeds as follows:

This method yields BDBB with high purity, suitable for further biological evaluation .

Anticancer Properties

Recent studies have indicated that derivatives of BDBB exhibit promising anticancer activities. Specifically, compounds derived from BDBB have been synthesized and tested for their efficacy as epidermal growth factor receptor tyrosine kinase (EGFR-TK) inhibitors. A notable derivative, compound 10c, demonstrated significant antiproliferative activity against various human cancer cell lines including HCT116 (colon cancer), HepG-2 (liver cancer), and MCF7 (breast cancer). The IC50 values for compound 10c ranged from 1.82 to 5.55 μM , indicating potent activity compared to the reference drug doxorubicin with an IC50 of 6.72 μM .

While specific mechanisms of action for BDBB remain under investigation, the compound's ability to inhibit EGFR-TK suggests it may interfere with signaling pathways crucial for cancer cell proliferation and survival. This inhibition could lead to reduced tumor growth and increased apoptosis in cancer cells.

In Vitro Studies

In vitro studies utilizing the MTT assay have shown that BDBB derivatives selectively target cancer cells while exhibiting lower toxicity towards normal cells (e.g., WI-38 cell line with an IC50 of 41.17 μM ) . This selectivity is crucial for developing effective cancer therapies that minimize side effects.

Liquid Crystal Applications

Beyond its biological activities, BDBB also plays a significant role in liquid crystal technology. It has been characterized for its thermodynamic properties using inverse gas chromatography (IGC). Research indicates that BDBB can form stable liquid crystalline phases, which are valuable in display technologies . The interaction parameters and weight fraction activity coefficients at infinite dilution have been studied to better understand its behavior in liquid crystal applications .

Data Summary

| Property | Value |

|---|---|

| Molecular Formula | C₁₅H₁₄O₃ |

| Anticancer Activity (IC50) | 1.82 - 5.55 μM (compound 10c) |

| Normal Cell Toxicity (IC50) | 41.17 μM (WI-38) |

| Reference Drug IC50 | 6.72 μM (Doxorubicin) |

Case Studies

- Study on Antiproliferative Activity : Researchers synthesized several derivatives of BDBB and tested them against multiple cancer cell lines, confirming the effectiveness of compound 10c as a potent anticancer agent.

- Thermodynamic Characterization : A study utilized IGC to analyze the thermodynamic properties of BDBB in liquid crystal applications, providing insights into its potential uses in advanced materials science.

Propiedades

IUPAC Name |

(4-benzoyloxyphenyl) benzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H14O4/c21-19(15-7-3-1-4-8-15)23-17-11-13-18(14-12-17)24-20(22)16-9-5-2-6-10-16/h1-14H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOAWERFKPZHNNY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)OC(=O)C3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H14O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.